molecular formula C18H19ClFN3O B5308538 N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Número de catálogo B5308538
Peso molecular: 347.8 g/mol
Clave InChI: QLUFKIDBSDFFTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the class of compounds known as piperazine derivatives and is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mecanismo De Acción

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that catalyzes the degradation of GABA. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the suppression of neuronal activity, leading to the anticonvulsant, anxiolytic, and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the suppression of neuronal activity, leading to the anticonvulsant, anxiolytic, and analgesic effects of this compound. Moreover, this compound has been found to have a low potential for abuse and dependence, making it a promising candidate for the treatment of substance use disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, this compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs that are commonly used in preclinical studies. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the species and strain of animals used, and its long-term effects on the brain are not well understood.

Direcciones Futuras

There are several future directions for the research on N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for epilepsy. This compound has been shown to have anticonvulsant effects in preclinical studies, and further studies are needed to determine its potential as a treatment for epilepsy in humans. Moreover, the long-term effects of this compound on the brain are not well understood, and further studies are needed to determine its safety and tolerability in humans.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of GABA aminotransferase and has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. Moreover, it has been investigated as a potential treatment for substance use disorders and epilepsy. While there are some limitations to its use in lab experiments, this compound has several advantages and is a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Further studies are needed to determine its potential as a treatment for various disorders and to understand its long-term effects on the brain.

Métodos De Síntesis

The synthesis of N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-(4-fluorobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been patented and is considered to be a reliable and efficient way to produce this compound in large quantities.

Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. It has also been investigated as a potential treatment for cocaine addiction and alcohol use disorder. This compound has been found to reduce cocaine self-administration in rats and to decrease alcohol intake in mice. Moreover, it has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of substance use disorders.

Propiedades

IUPAC Name

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-2-1-3-17(12-15)21-18(24)23-10-8-22(9-11-23)13-14-4-6-16(20)7-5-14/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUFKIDBSDFFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.